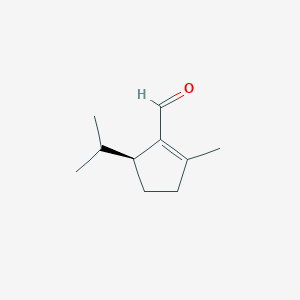
1-Cyclopentene-1-carboxaldehyde, 2-methyl-5-(1-methylethyl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentene-1-carboxaldehyde, 2-methyl-5-(1-methylethyl)-, (S)- is an organic compound with the molecular formula C10H16O. It contains a cyclopentene ring substituted with a carboxaldehyde group, a methyl group, and an isopropyl group. This compound is chiral, and the (S)-configuration indicates the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentene-1-carboxaldehyde, 2-methyl-5-(1-methylethyl)-, (S)- can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diene or an enyne, followed by functional group modifications to introduce the carboxaldehyde, methyl, and isopropyl groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and selectivity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes, including continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentene-1-carboxaldehyde, 2-methyl-5-(1-methylethyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxaldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopentene-1-carboxaldehyde, 2-methyl-5-(1-methylethyl)-, (S)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentene-1-carboxaldehyde, 2-methyl-5-(1-methylethyl)-, (S)- depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets involved can vary based on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentene-1-carboxaldehyde, 2-methyl-5-(1-methylethyl)-, ®-: The enantiomer of the (S)-configuration, with different spatial arrangement and potentially different biological activity.
Cyclopentene derivatives: Compounds with similar cyclopentene rings but different substituents, such as 1-Cyclopentene-1-carboxylic acid or 1-Cyclopentene-1-methanol.
Uniqueness
1-Cyclopentene-1-carboxaldehyde, 2-methyl-5-(1-methylethyl)-, (S)- is unique due to its specific chiral configuration and the combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62994-35-8 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(5S)-2-methyl-5-propan-2-ylcyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(9)6-11/h6-7,9H,4-5H2,1-3H3/t9-/m0/s1 |
InChI Key |
NDYPMNCLXBBUQQ-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C([C@@H](CC1)C(C)C)C=O |
Canonical SMILES |
CC1=C(C(CC1)C(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate](/img/structure/B14512937.png)

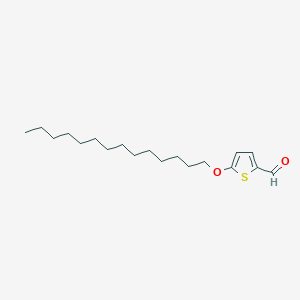
![Naphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14512949.png)
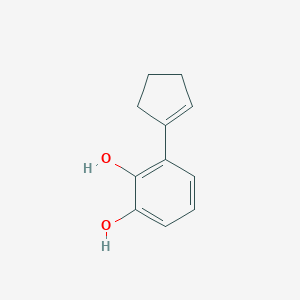
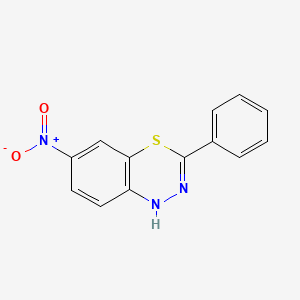
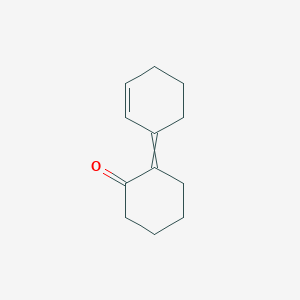
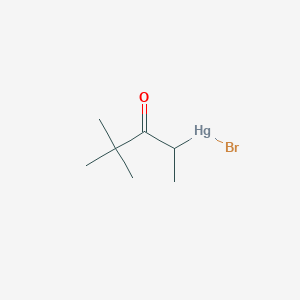
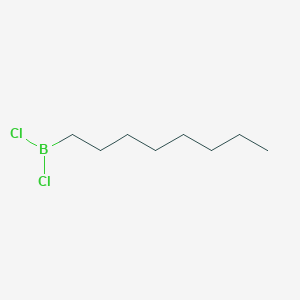
![4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14512976.png)
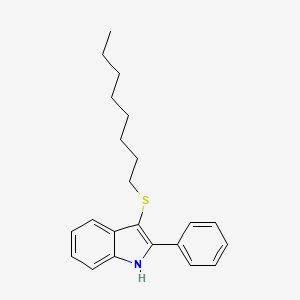

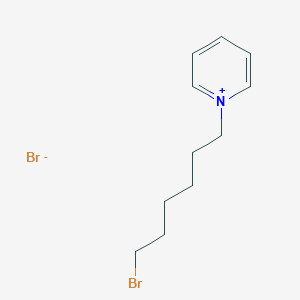
![1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one](/img/structure/B14512995.png)
